molecular formula C10H10F2O2 B8494331 3-(3,5-Difluoro-4-methylphenyl)propionic acid

3-(3,5-Difluoro-4-methylphenyl)propionic acid

Cat. No.: B8494331
M. Wt: 200.18 g/mol
InChI Key: HRRFHLKQDKASHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluoro-4-methylphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group on a phenyl ring, which is attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-4-methylphenyl)propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluoro-4-methylbenzene.

    Halogenation: The benzene ring is halogenated to introduce the fluorine atoms.

    Grignard Reaction: A Grignard reagent is prepared from the halogenated benzene and reacted with ethyl chloroacetate to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-4-methylphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 3-(3,5-Difluoro-4-methyl-phenyl)-propanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluoro-4-methylphenyl)propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methylphenylboronic acid pinacol ester
  • 3,5-Difluoro-4-methylphenylacetic acid
  • 3,5-Difluoro-4-methylbenzene

Uniqueness

3-(3,5-Difluoro-4-methylphenyl)propionic acid is unique due to the presence of both fluorine atoms and a propionic acid group, which confer distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(3,5-difluoro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

HRRFHLKQDKASHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)CCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester (6.960 g; 27.157 mmol) in MeOH (150 ml) and water (25 ml) was added at rt aq. 1N NaOH (68 ml; 68 mmol). The resulting solution was further stirred at rt for 1 h. MeOH was then removed under reduced pressure. Water (25 ml) was added, and the mixture was acidified with aq. 1N HCl (68 ml) in order to reach pH=2. DCM (150 ml) was added, and the layers were shaken and separated. The aq. layer was further extracted with DCM (50 ml). The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. The product 3-(3,5-difluoro-4-methyl-phenyl)-propionic acid was obtained as a pale yellow solid which was further dried under HV (5.090 g; 94%). LC-MS: tR=0.86 min.; [M+H]+: no ionisation.
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3-(3,5-difluoro-4-methyl-phenyl)-propionic acid butyl ester
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6.96 g
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68 mL
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150 mL
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25 mL
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